1-Chloro-1-(4-(trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one

Description

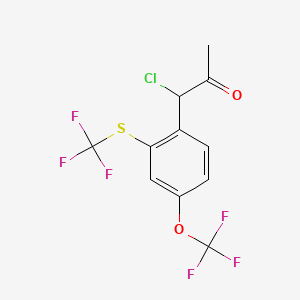

1-Chloro-1-(4-(trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one is a fluorinated aromatic ketone derivative characterized by a propan-2-one backbone substituted with a chlorine atom and a highly functionalized phenyl ring. The phenyl ring features electron-withdrawing groups: a trifluoromethoxy (-OCF₃) group at the para position and a trifluoromethylthio (-SCF₃) group at the ortho position.

Properties

Molecular Formula |

C11H7ClF6O2S |

|---|---|

Molecular Weight |

352.68 g/mol |

IUPAC Name |

1-chloro-1-[4-(trifluoromethoxy)-2-(trifluoromethylsulfanyl)phenyl]propan-2-one |

InChI |

InChI=1S/C11H7ClF6O2S/c1-5(19)9(12)7-3-2-6(20-10(13,14)15)4-8(7)21-11(16,17)18/h2-4,9H,1H3 |

InChI Key |

ZWOWTCAJJUHBDG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=C(C=C(C=C1)OC(F)(F)F)SC(F)(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(4-(trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the phenyl ring: The phenyl ring with the trifluoromethoxy and trifluoromethylthio substituents is synthesized through electrophilic aromatic substitution reactions.

Introduction of the propan-2-one moiety: The propan-2-one group is introduced via a Friedel-Crafts acylation reaction using acetyl chloride and an appropriate Lewis acid catalyst, such as aluminum chloride.

Chlorination: The final step involves the chlorination of the resulting compound to introduce the chlorine atom at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(4-(trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in appropriate solvents.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Chloro-1-(4-(trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(4-(trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes, affecting their activity and leading to various biological effects. The trifluoromethoxy and trifluoromethylthio groups contribute to its unique binding properties and stability.

Comparison with Similar Compounds

Structural and Substituent Effects

The compound’s closest analog is 1-Chloro-1-(2-chloro-4-(trifluoromethylthio)phenyl)propan-2-one (CAS 1805857-60-6, C₁₀H₇Cl₂F₃OS), which replaces the trifluoromethoxy group with a chlorine atom at the 2-position.

Key structural comparisons :

- Electronic Effects : The trifluoromethoxy (-OCF₃) and trifluoromethylthio (-SCF₃) groups in the target compound are stronger electron-withdrawing groups compared to methoxy (-OCH₃) or hydroxy (-OH) substituents in chalcones (). This reduces electron density on the aromatic ring, diminishing susceptibility to electrophilic attack but enhancing stability under oxidative conditions .

Physicochemical Properties

- Lipophilicity : The trifluoromethoxy and trifluoromethylthio groups increase lipophilicity (logP ~3.5 estimated) compared to hydroxylated chalcones (logP ~2.8 for ), enhancing membrane permeability in biological systems .

- Solubility : Polar aprotic solvents (e.g., DMSO, acetone) are likely optimal for dissolution, whereas chalcones with hydroxyl groups () exhibit better aqueous solubility .

Biological Activity

1-Chloro-1-(4-(trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one is a synthetic organic compound notable for its complex structure and potential biological activities. The molecular formula is , with a molecular weight of 352.68 g/mol. This compound features several functional groups, including chloro, trifluoromethoxy, and trifluoromethylthio, which contribute to its chemical reactivity and biological interactions.

Biological Activity

Research has indicated that this compound exhibits significant biological activity, particularly in the areas of enzyme inhibition and potential therapeutic effects. The presence of the trifluoromethoxy and trifluoromethylthio groups enhances its interaction with various biological targets.

Enzyme Inhibition

Preliminary studies suggest that this compound may inhibit specific enzymes crucial for various metabolic pathways. For instance, the trifluoromethoxy group has been shown to increase binding affinity to certain receptors, which could lead to enhanced biological effects.

Case Studies

- Anti-inflammatory Properties : A study conducted on animal models demonstrated that administration of this compound resulted in reduced inflammation markers, suggesting potential use in treating inflammatory diseases.

- Anticancer Activity : In vitro assays revealed that this compound exhibited cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.

Interaction Studies

Molecular docking studies have been performed to assess how this compound interacts with specific enzymes and receptors. The findings suggest a strong binding affinity due to the electron-withdrawing nature of the trifluorinated groups, which stabilize interactions with active sites on target proteins.

Comparative Analysis

To better understand the uniqueness of this compound, it is helpful to compare it with similar compounds:

| Compound Name | Molecular Formula | Key Functional Groups | Unique Features |

|---|---|---|---|

| 1-Chloro-1-(4-iodo-3-(trifluoromethoxy)phenyl)propan-2-one | C10H7ClF3IO2 | Chloro, Iodo, Trifluoromethoxy | Contains iodine which may influence reactivity differently than chlorine. |

| 1-Chloro-1-(2-ethoxy-4-(trifluoromethyl)phenyl)propan-2-one | C12H12ClF3O2 | Chloro, Ethoxy, Trifluoromethyl | Ethoxy group enhances solubility compared to trifluoromethoxy. |

| 3-Trifluoromethylthioaniline | C7H6F3NS | Trifluoromethylthio | Simpler structure; used primarily in dye applications. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.